molecular formula C7H7ClF2IN B12977811 (2,6-Difluoro-4-iodophenyl)methanamine hydrochloride

(2,6-Difluoro-4-iodophenyl)methanamine hydrochloride

Cat. No.: B12977811
M. Wt: 305.49 g/mol
InChI Key: ZWMNZDOFOFQBPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,6-Difluoro-4-iodophenyl)methanamine hydrochloride is an organic compound that features a phenyl ring substituted with two fluorine atoms at the 2 and 6 positions, an iodine atom at the 4 position, and a methanamine group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,6-Difluoro-4-iodophenyl)methanamine hydrochloride typically involves the following steps:

    Halogenation: The starting material, 2,6-difluorophenyl, undergoes iodination at the 4 position using iodine and a suitable oxidizing agent such as silver trifluoroacetate.

    Amination: The iodinated intermediate is then subjected to a nucleophilic substitution reaction with methanamine under basic conditions to introduce the methanamine group.

    Formation of Hydrochloride Salt: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high purity and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding imines or nitriles.

    Reduction: Reduction reactions can target the iodine substituent, potentially replacing it with hydrogen or other functional groups.

    Substitution: The iodine atom at the 4 position is a good leaving group, making the compound susceptible to various nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.

    Substitution: Nucleophiles like sodium azide or thiols can be employed under mild conditions.

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of deiodinated products or other substituted derivatives.

    Substitution: Formation of azido or thiol-substituted products.

Scientific Research Applications

(2,6-Difluoro-4-iodophenyl)methanamine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique substituents.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,6-Difluoro-4-iodophenyl)methanamine hydrochloride involves its interaction with specific molecular targets, depending on its application. For instance, in medicinal chemistry, it may act by binding to particular enzymes or receptors, thereby modulating their activity. The presence of fluorine and iodine atoms can enhance its binding affinity and specificity through halogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

  • (2,6-Difluoro-4-bromophenyl)methanamine hydrochloride
  • (2,6-Difluoro-4-chlorophenyl)methanamine hydrochloride
  • (2,6-Difluoro-4-methylphenyl)methanamine hydrochloride

Comparison:

  • Uniqueness: The iodine substituent in (2,6-Difluoro-4-iodophenyl)methanamine hydrochloride provides unique reactivity and binding properties compared to its bromine, chlorine, or methyl counterparts. Iodine’s larger atomic size and polarizability can lead to stronger interactions in certain chemical and biological contexts.
  • Reactivity: The iodine atom is more reactive in nucleophilic substitution reactions compared to bromine or chlorine, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C7H7ClF2IN

Molecular Weight

305.49 g/mol

IUPAC Name

(2,6-difluoro-4-iodophenyl)methanamine;hydrochloride

InChI

InChI=1S/C7H6F2IN.ClH/c8-6-1-4(10)2-7(9)5(6)3-11;/h1-2H,3,11H2;1H

InChI Key

ZWMNZDOFOFQBPZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)CN)F)I.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.